![molecular formula C6H5ClN4O B1604121 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 65866-54-8](/img/structure/B1604121.png)
6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Overview
Description
6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-methylpyridazine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Substitution and Modification Reactions
2.1 Acylation and Alkylation
The compound undergoes acylation via reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base . Substitution at the 8-position with aryl groups (e.g., 3-(trifluoromethyl)phenyl) is achieved by reacting intermediates like 8-(3-(trifluoromethyl)phenyl)-6-methyl- triazolo[4,3-b]pyridazin-3(2H)-one with alkyl halides or amines .
2.2 Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable the introduction of alkyl or aryl groups. For example, bromo-substituted derivatives react with zinc reagents (e.g., 2-propylzinc bromide) in toluene to form alkylated products .
Characterization and Reaction Optimization
3.1 Spectroscopic Data
Key characterization involves ¹H NMR and IR spectroscopy :
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¹H NMR : A singlet at δ 2.6 ppm for the methyl group and signals in the aromatic region (δ 7.0–8.3 ppm) indicate the triazolo-pyridazinone core .
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IR : Absorption at ~1650 cm⁻¹ corresponds to the carbonyl group .
3.2 Yield and Purity
Reactions typically achieve yields of 60–94%, depending on the method. For example, chlorination followed by hydrazine coupling yields intermediates in 94% purity .
Comparative Reaction Analysis
Structural Variants and Reactions
Derivatives of 6-chloro-2-methyl triazolo[4,3-b]pyridazin-3(2H)-one are synthesized by modifying substituents:
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Acylation : Introduction of ester or amide groups at the 8-position (e.g., methyl 2-(8-substituted-pyridazinyl)acetate) .
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Alkylation : Substitution with alkyl groups via SN2 reactions (e.g., 2-cyanomethyl derivatives) .
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Heterocyclic Fusion : Incorporation of pyrazole or quinoxaline moieties to enhance biological activity .
Biological and Chemical Implications
While the focus is on chemical reactions, structural modifications (e.g., methyl groups, halogens) influence reactivity and biological activity. For example, chlorination enhances electrophilicity, enabling substitution reactions . Cyclization via hydrazine derivatives introduces additional heteroatoms, affecting solubility and stability .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the triazolo and pyridazine moieties exhibit promising anticancer properties. Studies have demonstrated that derivatives of 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a compound with similar structural characteristics has shown efficacy against breast cancer cells by targeting specific signaling pathways involved in tumor growth .
Anti-inflammatory Properties
The compound is also being investigated for its potential as an anti-inflammatory agent. In vitro studies have suggested that it may inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in the inflammatory process. This inhibition could lead to reduced inflammation and pain in conditions such as arthritis .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. The presence of the triazole ring is known to enhance the compound's interaction with microbial targets, leading to effective inhibition of bacterial and fungal growth .
Herbicidal Activity
The compound has shown potential as a herbicide due to its ability to disrupt plant growth at various developmental stages. Its application in agricultural settings could help manage weed populations effectively while minimizing the impact on non-target species .
Insecticidal Properties
Research into the insecticidal properties of this compound has indicated that it can act as an effective pesticide against certain insect pests. Its mechanism typically involves neurotoxic effects that disrupt normal insect physiology .
Synthesis and Structural Variations
The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors. The structural variations of this compound have been explored to enhance its biological activity and selectivity for specific targets .
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated that certain modifications to the triazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Insecticidal Testing
A field trial assessed the effectiveness of this compound as an insecticide against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls, supporting its potential use in integrated pest management strategies .
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
- 2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Uniqueness
6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to the presence of both a chlorine atom and a methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Biological Activity
6-Chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C₆H₅ClN₄O
- CAS Number : 65866-54-8
- Melting Point : 174–176 °C
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 3.79 | Induction of apoptosis |
SF-268 | 12.50 | Cell cycle arrest |
NCI-H460 | 42.30 | Inhibition of proliferation |
The compound's ability to induce apoptosis and inhibit cell proliferation suggests it may act through multiple pathways, including the modulation of key signaling proteins involved in cell survival and death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. It has demonstrated activity against various pathogens, including Cryptosporidium species. In vitro studies indicated that it effectively reduces parasite load in infected cultures, outperforming traditional treatments like nitazoxanide (NTZ) .
The biological activity of this compound can be attributed to several mechanisms:
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Inhibition of Kinases : The compound has been shown to inhibit critical kinases involved in cancer progression and survival.
- Aurora-A Kinase : IC50 = 0.067 µM
- CDK2 : IC50 = 25 nM
- Modulation of Apoptotic Pathways : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
Study 1: Anticancer Efficacy
A study conducted on the MCF7 breast cancer cell line revealed that treatment with this compound resulted in significant growth inhibition with an IC50 value of 3.79 µM. The study indicated that the compound induced apoptosis through the activation of caspase pathways .
Study 2: Antimicrobial Activity Against Cryptosporidium
In a comparative analysis against NTZ, the compound exhibited superior efficacy in eliminating Cryptosporidium parvum from HCT-8 cell cultures. The rate of parasite elimination was significantly higher at concentrations exceeding six times the EC90 .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The core structure is typically synthesized via cyclization of 3-chloro-6-hydrazinylpyridazine with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate to introduce the triazole ring. Methylation at the N2 position can be achieved using methyl iodide or via direct alkylation during cyclization. Key intermediates (e.g., 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine) require purification via column chromatography. Optimization involves adjusting solvent systems (DMF or DCM), temperature (80–105°C), and stoichiometry of cyclizing agents to improve yields (>70%) .
Q. How is the regiochemistry of the triazolo-pyridazine core confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated for related triazolo-pyridazine derivatives. Complementary techniques include - and -NMR to identify methyl group positions and NOESY experiments to verify spatial arrangements. Mass spectrometry (HRMS) validates molecular weight .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on safety data sheets (SDS), researchers should:
- Use PPE: Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
- Ensure fume hood ventilation to avoid inhalation of particulates.
- Store in airtight containers under inert gas (N) to prevent degradation.
- Emergency measures: Flush skin/eyes with water for 15+ minutes; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cyclization methods for triazolo-pyridazine derivatives?
- Methodological Answer : Discrepancies in cyclization efficiency (e.g., Huisgen’s tetrazole acylation vs. hydrazine-based routes) may arise from substituent electronic effects. Systematic studies using DFT calculations can predict reaction pathways, while LC-MS monitoring of intermediates identifies side products. For example, electron-withdrawing groups (e.g., Cl) favor cyclization at lower temperatures (40–60°C) .
Q. What strategies improve the functionalization of the triazolo-pyridazine core for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Nucleophilic substitution : Replace the 6-chloro group with alkoxy/amine moieties using Pd-catalyzed coupling (e.g., Buchwald-Hartwig).
- Methyl group modification : Oxidize to a carboxylic acid for conjugation or replace with trifluoromethyl groups via radical reactions.
- Biological activity : Test antiproliferative effects using MTT assays on cancer cell lines (e.g., HeLa), noting IC values for SAR correlations .
Q. How can analytical discrepancies in purity assessments be addressed during scale-up synthesis?
- Methodological Answer : Contradictory HPLC purity data (e.g., 95% vs. 98%) often stem from column selectivity. Use orthogonal methods:
- HPLC : C18 column with acetonitrile/water + 0.1% TFA.
- NMR : Quantify residual solvents (DMSO-d) via -NMR integration.
- Elemental analysis : Validate %C/%N to confirm stoichiometry. Reproducibility requires strict control of drying (lyophilization) and crystallization solvents (EtOAc/hexane) .
Q. What in silico tools are effective for predicting the physicochemical properties of novel derivatives?
- Methodological Answer :
Properties
IUPAC Name |
6-chloro-2-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-10-6(12)11-5(9-10)3-2-4(7)8-11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZYQQYVGWIFRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C(=N1)C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629491 | |
Record name | 6-Chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65866-54-8 | |
Record name | 6-Chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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